N-(3,5-dichlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(3,5-dichlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core, a 3,5-dichlorophenyl acetamide group, and a 2,4-dimethylphenyl substituent. Thienopyrimidines are heterocyclic systems of pharmacological interest due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2S2/c1-12-3-4-18(13(2)7-12)27-21(29)20-17(5-6-30-20)26-22(27)31-11-19(28)25-16-9-14(23)8-15(24)10-16/h3-10H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVZQLNMGHCHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dichlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Dichlorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Thieno[3,2-d]pyrimidin-2-yl moiety : Known for its role in various biological activities.
- Sulfanyl-acetamide linkage : May facilitate interactions with biological targets through hydrogen bonding.
The molecular formula is , with a molecular weight of approximately 487.44 g/mol.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial and antifungal properties. The presence of the thieno-pyrimidine structure is crucial for enzyme inhibition, which is a common mechanism in antimicrobial activity.
Research has shown that compounds with similar structures often inhibit the growth of various pathogens. For instance, derivatives of thiazole and pyrimidine have demonstrated efficacy against resistant strains of bacteria and fungi .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The thiazole ring can bind to metal ions in enzymes, inhibiting their activity.
- Hydrophobic Interactions : The phenyl groups may interact with hydrophobic pockets in proteins.
- Hydrogen Bonding : The sulfanyl-acetamide linkage can form hydrogen bonds with amino acid residues in target proteins.
Study 1: Antimicrobial Efficacy
A study conducted on related thieno-pyrimidine derivatives showed that compounds structurally similar to this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as drug-resistant fungal strains .
| Compound | Activity | Target Pathogen |
|---|---|---|
| Thieno-Pyrimidine Derivative 1 | Antibacterial | Staphylococcus aureus |
| Thieno-Pyrimidine Derivative 2 | Antifungal | Candida auris |
| Thieno-Pyrimidine Derivative 3 | Antimicrobial | Escherichia coli |
Study 2: Mechanistic Insights
Another investigation focused on the interaction between thieno-pyrimidine derivatives and various enzymes involved in metabolic pathways. Results indicated that these compounds could significantly inhibit enzyme activities at micromolar concentrations .
Comparison with Similar Compounds
Thienopyrimidine Derivatives
- Target Compound: Features a thieno[3,2-d]pyrimidine core with 2,4-dimethylphenyl (R1) and 3,5-dichlorophenyl (R2) substituents.
- : A cyclopenta-fused analog, 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide, incorporates a cyclopenta[4,5]thieno[2,3-d]pyrimidine core.
- : 2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide shares the thieno[3,2-d]pyrimidine core but substitutes 3,5-difluorophenyl (electron-withdrawing) and 2,5-dimethoxyphenyl (electron-donating) groups. Fluorine’s electronegativity may enhance metabolic stability relative to chlorine .
Pyrimidine/Pyridine-Based Analogs
- : N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide uses a pyridine core. The absence of a fused thiophene ring reduces aromaticity, likely diminishing π-π stacking interactions compared to thienopyrimidines .
- : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide employs a dihydropyrimidinone core. The saturated ring may reduce planarity, affecting solubility and target binding .
Substituent Effects
- Halogenation: 3,5-Dichlorophenyl (target) vs. 3,5-Difluorophenyl (): Fluorine’s smaller size and higher electronegativity may improve bioavailability compared to chlorine .
- Aryl Groups :
Spectroscopic and Analytical Data
- NMR: reports a singlet at δ 12.50 ppm for NH-3, indicating strong hydrogen bonding in dihydropyrimidinones . shows a deshielded acetamide proton at δ 10.33 ppm, consistent with sulfamoyl group effects .
- Mass Spectrometry :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
